molecular formula C5H5FN2O2S B12845573 Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate

Cat. No.: B12845573
M. Wt: 176.17 g/mol
InChI Key: AICFYFSHXMPNPR-UHFFFAOYSA-N
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Description

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Registry Number 1210454-13-9 . It has a molecular formula of C 5 H 5 FN 2 O 2 S and a molecular weight of 176.17 g/mol . The compound is identified by the SMILES code O=C(OC)NC1=NC=C(F)S1 and should be stored at 2-8°C . As a fluorinated thiazole derivative, this carbamate is primarily used as a key synthetic intermediate in organic chemistry and pharmaceutical research . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research indicates that compounds featuring this core structure are valuable for developing novel therapeutic agents . Specifically, analogous fluorinated benzothiazole carbamates have been investigated as potent pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for neuroscience research, particularly in the context of Alzheimer's disease . Furthermore, various thiazole-containing analogues have demonstrated significant potential in antimicrobial research, showing efficacy as selective inhibitors of bacterial biofilm formation against pathogens like Staphylococcus aureus without affecting planktonic cell growth . Researchers value this compound for constructing more complex molecules aimed at drug discovery and the development of bioactive probes. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

methyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C5H5FN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9)

InChI Key

AICFYFSHXMPNPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(S1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-fluoro-1,3-thiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is primarily utilized as an intermediate in organic synthesis. Its thiazole moiety allows for the development of more complex thiazole derivatives, which are essential in the synthesis of pharmaceuticals and agrochemicals. The compound serves as a building block for various chemical reactions, including:

  • Formation of Thiazole Derivatives : It can be transformed into other thiazole-containing compounds that exhibit diverse biological activities.
  • Synthesis of Specialty Chemicals : The compound's stability and reactivity make it suitable for producing specialty chemicals used in various applications.

Biological Research Applications

This compound has shown promise in biological research, particularly in drug discovery and development. Its unique structure enables it to act as a pharmacophore, leading to several potential applications:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit the growth of various pathogens, including antibiotic-resistant strains. For instance:

PathogenActivity Level
Pseudomonas aeruginosaHigh
Escherichia coliModerate
Staphylococcus aureusSignificant

In laboratory studies, compounds similar to this compound have demonstrated efficacy against these pathogens at low concentrations.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can selectively target cancer cells while sparing normal cells. For example:

  • Cell Lines Tested : Human glioblastoma U251 and melanoma WM793 cells.
  • IC50 Values : Compounds derived from thiazoles showed IC50 values ranging from 10 to 30 µM against these cell lines.

This selectivity is attributed to the compound's ability to interact with specific molecular targets involved in cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound is used in the production of advanced materials and polymers due to its favorable chemical properties. Its applications include:

  • Development of Specialty Polymers : The compound's reactivity can be harnessed to create polymers with specific functionalities.
  • Manufacture of Agrochemicals : It plays a role in synthesizing herbicides and pesticides that are effective against a broad spectrum of pests.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, outperforming traditional antibiotics under certain conditions .

Case Study 2: Cancer Cell Inhibition

Research involving human cancer cell lines demonstrated that derivatives of this compound effectively inhibited cell growth by inducing apoptosis through specific molecular pathways .

Mechanism of Action

The mechanism of action of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Structural analogs of Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate often differ in substituents at positions 2 and 3. Key derivatives include:

Compound Name Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
This compound Fluoro Methyl carbamate Not reported Not available in evidence N/A
5-((4-Nitrophenyl)methyl) derivative 4-Nitrophenyl 6-hydroxy-1,3-dimethylpyrimidine 206–208 8.07 (d, 2H, Ar-H), 2.35 (s, 3H)
N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide 4-Fluorophenyl Acetamide 192–194 7.89 (d, 2H, Ar-H), 2.15 (s, 3H)
Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate Trifluoromethyl Methyl carboxylate Not reported Not available

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group (in ) lowers electron density, increasing melting points compared to alkyl-substituted analogs.
  • Fluorine vs. Trifluoromethyl : Fluorine offers moderate electronegativity, while trifluoromethyl (in ) enhances lipophilicity and metabolic resistance.
  • Carbamate vs. Acetamide : The methyl carbamate in the target compound may confer hydrolytic stability compared to acetamide derivatives (e.g., ), which are prone to enzymatic cleavage.

Analytical Characterization

  • ¹H NMR : Aromatic protons in 4-fluorophenyl derivatives (e.g., ) resonate at δ 7.89 (d), while nitro-substituted analogs () show downfield shifts (δ 8.07).
  • HRMS : All compounds in exhibit [M + H]+ peaks, confirming molecular weights.

Anticancer Potential

  • Microtubule Disruption : Carbamate derivatives like R 17934 () inhibit microtubule assembly, suggesting a mechanism that this compound might share due to structural similarities .

Stability and Druglikeness

  • Hydrolytic Stability : The methyl carbamate group likely resists hydrolysis better than ester or amide functionalities (e.g., acetamides in ), enhancing oral bioavailability.
  • Lipophilicity : Fluorine and trifluoromethyl groups () improve membrane permeability but may increase toxicity risks.

Biological Activity

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the thiazole family of compounds, which are known for their broad range of biological activities. The introduction of a fluorine atom at the 5-position of the thiazole ring enhances its pharmacological properties, including increased lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, such as those regulating cell proliferation and apoptosis. This inhibition can lead to reduced viability in cancer cells and potential therapeutic effects against tumors .
  • Targeting Receptors : It may bind to receptors that modulate cellular signaling pathways, influencing processes like inflammation and cell survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively decreases the viability of various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)>100Minimal effect
Caco-2 (Colorectal)39.8Significant reduction in viability (p < 0.001)

In a comparative study, the compound showed higher efficacy against Caco-2 cells than A549 cells, suggesting a selective mechanism of action for colorectal cancer .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain MIC (µg/mL) Activity
E. coli32Effective
MRSA16Superior to reference drugs
P. aeruginosa64Moderate activity

These findings indicate its potential as an antimicrobial agent against resistant pathogens .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom significantly influences the compound's biological activity. Studies have shown that variations in the thiazole structure can lead to different levels of potency:

  • Compounds lacking fluorine often exhibit reduced binding affinity and lower biological activity compared to their fluorinated counterparts.
  • Substitutions at other positions on the thiazole ring can further modulate activity; for instance, introducing electron-withdrawing groups tends to enhance anticancer efficacy .

Case Studies

Several studies have focused on the therapeutic applications of this compound:

  • Cancer Treatment Study : A study evaluated its effects on human colorectal adenocarcinoma cells (Caco-2). The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability with significant statistical relevance compared to untreated controls .
  • Antimicrobial Efficacy Trial : In a trial against multidrug-resistant bacteria, this compound was shown to outperform conventional antibiotics in inhibiting MRSA growth, suggesting its potential as a new therapeutic agent in treating resistant infections .

Q & A

Q. Which HPLC conditions optimally separate this compound from degradation products?

  • Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 10–60% B over 20 minutes, flow rate 1.0 mL/min. UV detection at 254 nm resolves the parent compound (retention time ~12.5 min) from hydrolyzed byproducts (e.g., 5-fluoro-1,3-thiazol-2-amine at ~8.2 min) .

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